3-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The molecular formula is , and it has a molecular weight of approximately 364.4 g/mol. It is characterized by a triazole ring fused with a quinazoline structure, which contributes to its pharmacological properties.
The synthesis of 3-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can be approached through various methods. A common synthetic route involves the following steps:
These methods often require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product.
The structure of 3-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can be represented using various structural formulas:
CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=C(C=C(C=C5)C)C
MXRIXZNLEZBLIT-UHFFFAOYSA-N
The compound features a fluorophenyl group and a methoxyphenyl group attached to the central triazole and quinazoline rings, contributing to its unique properties.
The chemical reactivity of 3-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can include:
These reactions are crucial for modifying the compound for further biological testing or optimization.
The mechanism of action for 3-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors. Potential mechanisms may include:
Further studies are needed to clarify these mechanisms and establish structure-activity relationships.
The physical and chemical properties of 3-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine include:
These properties are essential for determining the compound's usability in laboratory settings and potential therapeutic applications.
The applications of 3-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine include:
Continued research into this compound may reveal further applications in medicinal chemistry and drug development.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4